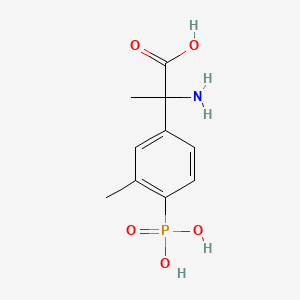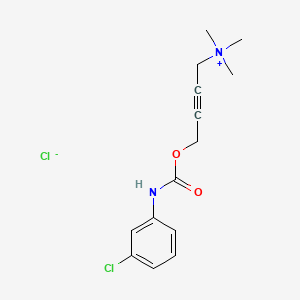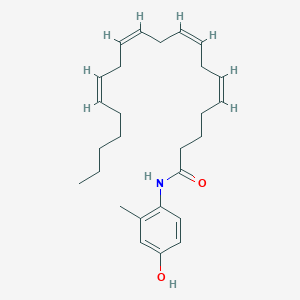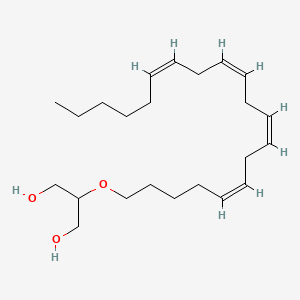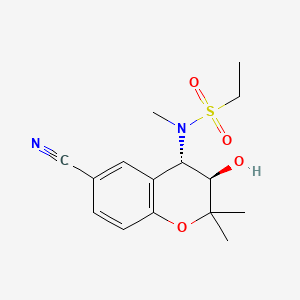
Paprotrain
Übersicht
Beschreibung
Paprotrain, auch bekannt als (alphaZ)-alpha-(3-Pyridinylmethylen)-1H-indol-3-acetonitril, ist ein zellgängiger Inhibitor der Kinesin MKLP-2. Es hemmt die ATPase-Aktivität von MKLP-2 mit einem IC50-Wert von 1,35 μM und einem Ki-Wert von 3,36 μM. Darüber hinaus zeigt es eine moderate Hemmaktivität auf DYRK1A mit einem IC50-Wert von 5,5 μM .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Kondensation von 3-Pyridincarboxaldehyd mit Indol-3-acetonitril beinhaltet. Die Reaktion beinhaltet typischerweise die Verwendung einer Base wie Natriumhydrid in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF). Die Reaktionsbedingungen werden sorgfältig kontrolliert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
In industrieller Umgebung beinhaltet die Produktion von this compound die Hochskalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses weiter verbessern .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Es kann reduziert werden, um reduzierte Analoga zu bilden, die möglicherweise unterschiedliche biologische Aktivitäten aufweisen.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Pyridinring, um eine Vielzahl substituierter Derivate zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Reagenzien wie Halogene (z. B. Chlor, Brom) und Nukleophile (z. B. Amine, Thiole).
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils potenziell einzigartige biologische Aktivitäten und Anwendungen haben .
Wissenschaftliche Forschungsanwendungen
Paprotrain hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um die Hemmung der Kinesin MKLP-2 und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Biologie: Wird in Zellzyklusstudien eingesetzt, um die Rolle von MKLP-2 bei Mitose und Zytokinese zu untersuchen.
Medizin: Wird als potenzielles Therapeutikum für Krankheiten untersucht, die mit abnormaler Zellteilung zusammenhängen, wie z. B. Krebs.
Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Kinesin-bezogene Signalwege abzielen
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es die ATPase-Aktivität der Kinesin MKLP-2 hemmt. Diese Hemmung stört die normale Funktion von MKLP-2 in der Mitose, was zu einem Zellzyklusarrest und einem Versagen der Zytokinese führt. Die molekularen Zielstrukturen von this compound umfassen die ATP-Bindungsstelle von MKLP-2, an die es nicht-kompetitiv bindet, um die ATP-Hydrolyse zu hemmen .
Wirkmechanismus
Target of Action
Paprotrain is a cell-permeable inhibitor that primarily targets the kinesin MKLP-2 . Kinesin MKLP-2, also known as KIF20A, is a microtubule-associated protein that plays a crucial role in cytokinesis during mitosis .
Mode of Action
This compound inhibits the ATPase activity of MKLP-2 . The ATPase activity of MKLP-2 is essential for its function in cytokinesis, and by inhibiting this activity, this compound disrupts the normal process of cell division . This compound also shows a moderate inhibition activity on DYRK1A .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cytokinesis pathway during mitosis . By inhibiting MKLP-2, this compound disrupts the normal relocation of chromosome passenger proteins, such as Aurora B kinase and survivin, from the centromeres to the central spindle in anaphase cells . This disruption can lead to the generation of binucleated cells .
Pharmacokinetics
It is known that this compound is cell-permeable , which suggests it can readily cross cell membranes and reach its target within cells.
Result of Action
The primary result of this compound’s action is the disruption of normal cell division . Specifically, it can lead to the failure of cytokinesis and the generation of binucleated cells . This can have significant implications in the context of cancer treatment, where inhibiting cell division is a common therapeutic strategy.
Biochemische Analyse
Biochemical Properties
Paprotrain is known to inhibit the ATPase activity of MKLP-2 . It interacts with MKLP-2 in a manner that is uncompetitive with ATP and non-competitive with microtubules . This interaction inhibits the ATPase and Aurora B activities of MKLP-2 , affecting the protein’s role in cell division .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In mouse oocytes, it has been observed to cause failure in polar body extrusion, a crucial process in oocyte maturation . In cancer cells, it has been associated with the induction of polyploidy and apoptosis . It also affects the relocation of the chromosomal passenger complex .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its inhibition of MKLP-2. By inhibiting the ATPase activity of MKLP-2, it disrupts the protein’s role in cell division . This can lead to failures in cytokinesis, resulting in multinucleated cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in studies involving mouse oocytes, the initial failure of polar body extrusion caused by this compound could be rescued after removing the compound from the medium .
Transport and Distribution
This compound is a cell-permeable compound , suggesting that it can freely cross cell membranes to exert its effects
Subcellular Localization
The subcellular localization of this compound is not explicitly documented. Given its role as an inhibitor of MKLP-2, it is likely to be found wherever MKLP-2 is present within the cell. MKLP-2 has been observed to localize to the midzone of the spindle during anaphase and to the cleavage furrow and midbody during telophase in mitotic cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Paprotrain can be synthesized through a multi-step process involving the condensation of 3-pyridinecarboxaldehyde with indole-3-acetonitrile. The reaction typically involves the use of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Paprotrain undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can be reduced to form reduced analogs, which may have different biological activities.
Substitution: This compound can undergo substitution reactions, particularly at the pyridine ring, to form a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities and applications .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ispinesib (SB-715992): Ein weiterer Kinesin-Inhibitor, der auf das Kinesin-Spindelprotein (KSP) abzielt.
Monastrol: Ein niedermolekularer Inhibitor der Kinesin Eg5.
GSK923295: Ein potenter Inhibitor des Zentromer-assoziierten Proteins E (CENP-E).
Einzigartigkeit
Paprotrain ist einzigartig in seiner spezifischen Hemmung von MKLP-2, während andere ähnliche Verbindungen auf verschiedene Kinesine oder verwandte Proteine abzielen. Diese Spezifität macht this compound zu einem wertvollen Werkzeug für die Untersuchung der einzigartigen Rollen von MKLP-2 bei der Zellteilung und seines Potenzials als therapeutisches Ziel .
Eigenschaften
IUPAC Name |
(Z)-2-(1H-indol-3-yl)-3-pyridin-3-ylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c17-9-13(8-12-4-3-7-18-10-12)15-11-19-16-6-2-1-5-14(15)16/h1-8,10-11,19H/b13-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYYQRZCCKBFBE-MDWZMJQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=CC3=CN=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C(=C/C3=CN=CC=C3)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


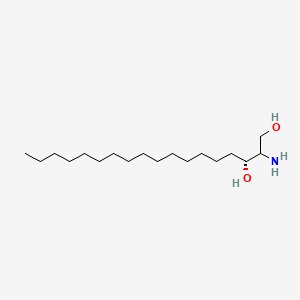
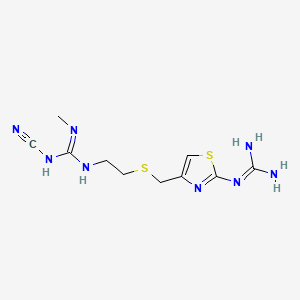
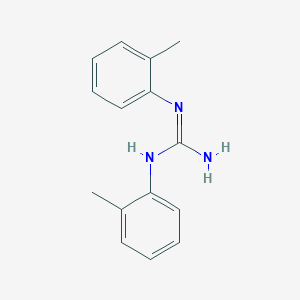
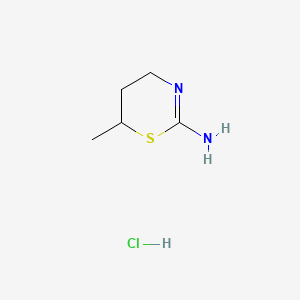
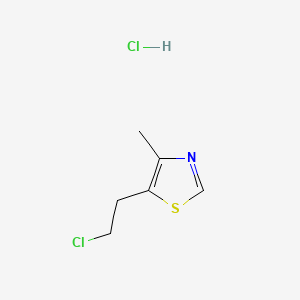
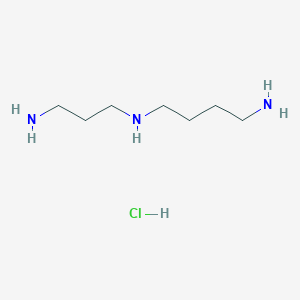
![4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B1662269.png)
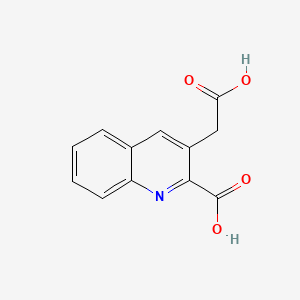
![N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride](/img/structure/B1662271.png)
